![molecular formula C18H26N4O3 B2894996 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone CAS No. 2034576-98-0](/img/structure/B2894996.png)
1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone
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Overview
Description
The compound “1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone” is a complex organic molecule. It contains functional groups such as carbonyl, piperidine, and pyridazine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid” have been synthesized . The synthesis of these types of compounds often involves complex organic reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, specific structural data for this compound was not found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, similar compounds such as “1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid” are solid at room temperature .Scientific Research Applications
Thermal and Acid-catalyzed Rearrangements
Thermal and acid-catalyzed rearrangements of oxazines have been studied, revealing mechanisms involving tautomerism and cleavage of N–O bonds, leading to various derivatives. This research indicates potential pathways for modifying similar compounds to explore new chemical entities or optimize biological activities (Faragher & Gilchrist, 1979).
Synthesis and Biological Activities
Synthesis efforts have led to compounds with enhanced anti-proliferative activities against cancer cell lines, suggesting that similar structural modifications in related compounds could yield potent therapeutics. Molecular docking studies complement these findings by illustrating how structural elements contribute to binding affinity and activity (Parveen et al., 2017).
Biginelli Synthesis
The Biginelli synthesis has been applied to create dihydropyrimidinone derivatives containing piperazine/morpholine moieties. This method highlights an efficient approach to synthesizing a wide range of compounds with potential for varied biological activities (Bhat et al., 2018).
Hydrogen-bonding Patterns in Enaminones
Studies on enaminones have elucidated hydrogen-bonding patterns that are crucial for understanding the stability and reactivity of such compounds. This knowledge can be applied in designing compounds with desired physical and chemical properties (Balderson et al., 2007).
Antiviral Activity
Research into the synthesis and antiviral activity of pyrazolo[3,4-b]pyridin derivatives showcases the potential of such compounds in developing new antiviral agents. The strategies employed can guide the synthesis of similar compounds with optimized antiviral properties (Attaby et al., 2006).
Microwave Assisted Synthesis and Antibacterial Activity
The application of microwave irradiation in the synthesis of piperidine-containing compounds has been explored, demonstrating an efficient method for producing compounds with antibacterial activity. This technique offers a rapid and eco-friendly approach to compound synthesis (Merugu et al., 2010).
Mechanism of Action
The mechanism of action of this compound is not known. It would likely depend on the specific biological or chemical system in which it is used.
Safety and Hazards
properties
IUPAC Name |
1-[4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13-5-6-17(20-19-13)25-16-4-3-9-22(12-16)18(24)15-7-10-21(11-8-15)14(2)23/h5-6,15-16H,3-4,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPCUQDANPOKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone |
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